molecular formula C6H10N2O2 B1348607 (3R,6R)-3,6-dimethylpiperazine-2,5-dione CAS No. 23927-13-1

(3R,6R)-3,6-dimethylpiperazine-2,5-dione

Cat. No. B1348607
CAS RN: 23927-13-1
M. Wt: 142.16 g/mol
InChI Key: WWISPHBAYBECQZ-QWWZWVQMSA-N
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Description

“(3R,6R)-3,6-dimethylpiperazine-2,5-dione” is a chemical compound with the linear formula C6H10N2O2 .


Synthesis Analysis

The synthesis of a similar compound, ((3R,6R)-6-methyl-piperidin-3-yl)methanol, is described in a paper . The target is synthesized in four steps and 40% overall yield from methyl vinyl ketone and diethyl malonate. The key operation is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt in >95% de and 91% yield .


Molecular Structure Analysis

The molecular structure of a similar compound, the 4-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, has been determined by X-ray diffraction analysis .


Chemical Reactions Analysis

The stereochemistry of molecules with three or more asymmetric carbons, such as “(3R,6R)-3,6-dimethylpiperazine-2,5-dione”, can be complex. Going through all the possible combinations, we come up with eight total stereoisomers - four pairs of enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (3R,6R)-3,6-octanediol, include a density of 0.9±0.1 g/cm3, boiling point of 240.8±8.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 55.5±6.0 kJ/mol, and flash point of 124.5±7.2 °C .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Albonoursin and Derivatives : The compound has been used in the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This application highlights its versatility in organic synthesis (Gallina & Liberatori, 1974).
  • Enantioselective Synthesis of Alanine : It's also instrumental in the enantioselective synthesis of both (S)- and (R)-alanine, showcasing its importance in the stereochemical control in chemical synthesis (Orena, Porzi, & Sandri, 1992).
  • Characterization of Stereochemistry : The stereochemistry of derivatives of (3R,6R)-3,6-dimethylpiperazine-2,5-dione is a key area of study, contributing to our understanding of molecular structures and reactions (Marcuccio & Elix, 1985).

Catalytic and Synthetic Applications

  • Asymmetric Hydrogenation : It has been used in Ir-catalyzed double asymmetric hydrogenation for the synthesis of cyclic dipeptides. This process is notable for its high yield and excellent enantioselectivity, making it valuable in pharmaceutical synthesis (Ge, Han, Wang, & Ding, 2019).

Biological and Medicinal Applications

  • Antibacterial Activity : Compounds derived from (3R,6R)-3,6-dimethylpiperazine-2,5-dione have shown antibacterial activity. For instance, a study reported the isolation of a diketopiperazine from a sponge-associated microbe that exhibited antibacterial effects against Escherichia coli and Staphylococcus aureus (Bhattacharya, Lai, Saha, Selvin, & Mukherjee, 2019).
  • Natural Product Synthesis : The compound is also used in the synthesis of natural products with potential biological activities. An example is the synthesis of new diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp., which showed antivirus activity against influenza A (H1N1) virus (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).

Safety And Hazards

The safety data sheet for a similar compound, (3R,6R)-3,6-octanediol, suggests that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

properties

IUPAC Name

(3R,6R)-3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWISPHBAYBECQZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H](C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350289
Record name (3R,6R)-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6R)-3,6-dimethylpiperazine-2,5-dione

CAS RN

23927-13-1
Record name D-Alanine anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023927131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,6R)-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-ALANINE ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMN9UY0GSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CB Boudreault, N Delcey, P Lagüe, N Voyer - researchgate.net
We synthesized a library of cis-and trans-cyclic dipeptides and evaluated their efficacy as catalysts in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. A thorough …
Number of citations: 0 www.researchgate.net
C Berube, X Barbeau, S Cardinal… - Supramolecular …, 2017 - Taylor & Francis
We synthesised a library of cis- and trans-cyclic dipeptides and evaluated their efficacy as catalysts in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. A thorough …
Number of citations: 23 www.tandfonline.com
N Voyer - academia.edu
We synthesized a library of cis-and trans-cyclic dipeptides and evaluated their efficacy as catalysts in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. A thorough …
Number of citations: 0 www.academia.edu

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